Fluocortin

Description

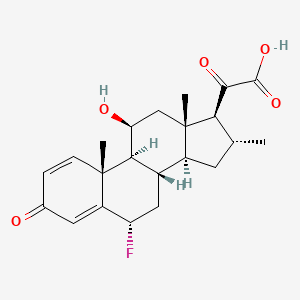

Structure

2D Structure

3D Structure

Properties

CAS No. |

33124-50-4 |

|---|---|

Molecular Formula |

C22H27FO5 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1 |

InChI Key |

PUWHHWCHAVXSIG-NCLPIGKXSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |

Other CAS No. |

33124-50-4 |

Synonyms |

fluocortolone-21-acid |

Origin of Product |

United States |

Foundational & Exploratory

Fluocortin's Interaction with the Glucocorticoid Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluocortin, a synthetic corticosteroid, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). This guide delineates the molecular mechanisms underpinning this interaction, focusing on the core principles of glucocorticoid receptor signaling. While specific quantitative binding and functional data for this compound are not extensively available in publicly accessible literature, this document provides a comprehensive framework based on the well-established actions of other glucocorticoids. This includes detailed signaling pathways, experimental protocols to determine key quantitative parameters, and a comparative analysis of related compounds. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies to investigate and characterize the activity of this compound and similar molecules.

The Glucocorticoid Receptor Signaling Cascade

The mechanism of action of this compound is predicated on its function as a ligand for the glucocorticoid receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1] The signaling cascade can be broadly categorized into cytoplasmic and nuclear events.

1.1. Cytoplasmic Events: Receptor Activation

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. This complex includes heat shock proteins (Hsp90, Hsp70) and immunophilins (e.g., FKBP52), which maintain the receptor in a conformation that is primed for ligand binding but is transcriptionally inert.[2][3]

Upon entering the cell, a lipophilic molecule like this compound binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[3] The now-activated this compound-GR complex exposes its nuclear localization signals (NLS), facilitating its translocation into the nucleus.

1.2. Nuclear Events: Regulation of Gene Expression

Once inside the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[4][5]

1.2.1. Transactivation: Upregulation of Anti-Inflammatory Genes

In the nucleus, this compound-GR complexes typically form homodimers and bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[2] This binding event recruits coactivator proteins, which in turn promote the transcription of genes that have anti-inflammatory properties.[4] A key anti-inflammatory protein upregulated by glucocorticoids is lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, a critical enzyme in the inflammatory cascade.[6][7]

1.2.2. Transrepression: Downregulation of Pro-inflammatory Genes

A significant component of the anti-inflammatory effect of glucocorticoids is mediated by transrepression.[5] In this mechanism, the this compound-GR complex, often as a monomer, does not directly bind to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][8] By tethering to these transcription factors, the GR complex prevents them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, such as those encoding cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[9][10]

Quantitative Analysis of this compound-GR Interaction

While specific quantitative data for this compound is scarce, the potency and efficacy of glucocorticoids are typically characterized by their binding affinity (Kd) and their functional activity in transactivation and transrepression assays (EC50). The following table presents comparative data for other well-characterized glucocorticoids to provide a reference framework.

| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone (100) | Kd (nM) | Transactivation EC50 (nM) | Transrepression (GM-CSF release inhibition) EC50 (nM) |

| Dexamethasone | 100 | 9.36[11] | 36[12] | 2.2[12] |

| Fluticasone Propionate | 1775[13] | 0.49[11] | 0.98[12] | 0.018[12] |

| Budesonide | 855[13] | 1.32[14] | 1.1[12] | 0.05[12] |

| Mometasone Furoate | 2244[13] | - | - | - |

| Fluticasone Furoate | 2989[13] | 0.30[15] | - | - |

Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes only.

Detailed Experimental Protocols

To facilitate the characterization of this compound's interaction with the GR, the following are detailed methodologies for key experiments.

3.1. Glucocorticoid Receptor Binding Assay (Competitive Binding Assay)

Objective: To determine the binding affinity (Kd or IC50) of this compound for the human glucocorticoid receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled or fluorescently labeled glucocorticoid ligand for binding to the GR.

Materials:

-

Human recombinant glucocorticoid receptor

-

Radiolabeled ligand (e.g., [3H]-dexamethasone) or fluorescently labeled ligand

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the labeled ligand to each well.

-

Add the serial dilutions of this compound or vehicle control to the wells.

-

Add a fixed concentration of the human recombinant GR to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separate the bound from the free ligand. This can be achieved by methods such as filtration through a glass fiber filter (for radiolabeled assays) or by measuring fluorescence polarization.

-

Quantify the amount of bound labeled ligand.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

3.2. GRE-Mediated Transactivation Reporter Gene Assay

Objective: To measure the ability of this compound to activate gene transcription via the GR and GREs.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing multiple GREs. Activation of the GR by this compound leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293 or A549)

-

Expression plasmid for the human glucocorticoid receptor

-

Reporter plasmid containing a GRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the concentration of this compound.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

3.3. NF-κB Transrepression Assay

Objective: To determine the ability of this compound to inhibit NF-κB-mediated gene transcription.

Principle: This assay is similar to the transactivation assay but uses a reporter gene driven by a promoter containing NF-κB response elements. Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, and the ability of this compound to repress the subsequent reporter gene expression is measured.

Materials:

-

Mammalian cell line (e.g., A549)

-

Reporter plasmid containing an NF-κB-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNF-α)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfect the cells with the NF-κB-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of TNF-α to activate NF-κB.

-

Incubate the cells for a further period (e.g., 6-8 hours).

-

Lyse the cells and measure luciferase activity as described above.

-

Plot the percentage of inhibition of TNF-α-induced luciferase activity against the concentration of this compound.

-

Calculate the IC50 value for transrepression.

Visualization of Signaling Pathways and Workflows

4.1. Signaling Pathways

The following diagrams illustrate the core signaling pathways of the glucocorticoid receptor.

Caption: Glucocorticoid Receptor Signaling Pathway.

4.2. Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory effect of this compound.

Caption: Experimental Workflow for Anti-inflammatory Assessment.

Conclusion

This compound, as a corticosteroid, is presumed to follow the classical mechanism of action for this class of drugs, primarily through the activation of the glucocorticoid receptor and the subsequent modulation of gene expression via transactivation and transrepression. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the provided framework of signaling pathways, comparative data for other glucocorticoids, and detailed experimental protocols offer a robust foundation for researchers and drug development professionals. Further investigation utilizing the outlined methodologies is essential to precisely characterize the molecular pharmacology of this compound and its therapeutic potential.

References

- 1. physoc.org [physoc.org]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory lipocortin 1 production by peripheral blood leucocytes in response to hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]

- 10. Glucocorticoid receptor represses proinflammatory genes at distinct steps of the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluocortin and Related Pregnan-21-oic Esters

This technical guide provides a comprehensive overview of the synthesis of this compound and its related pregnan-21-oic esters. This compound and its derivatives, such as this compound butyl, are synthetic glucocorticoids utilized for their anti-inflammatory properties, particularly in topical dermatological applications.[1][2][3] A key structural feature of this class of corticosteroids is the replacement of the typical C21-hydroxyl group with a carboxylic acid ester, a modification that can influence the drug's pharmacokinetic profile, such as reducing systemic activity when applied topically.[4][5]

This document details the core synthetic transformations, presents quantitative data from relevant literature, provides detailed experimental protocols, and illustrates the key chemical pathways and biological mechanisms of action.

Core Synthesis Strategy

The fundamental approach to synthesizing pregnan-21-oic acid esters from common corticosteroid precursors involves a two-step logical progression:

-

Oxidation: The primary alcohol at the C21 position of a parent corticosteroid (e.g., fluocortolone, prednisolone) is selectively oxidized to a carboxylic acid.

-

Esterification: The resulting pregnan-21-oic acid is then esterified with the desired alcohol (e.g., butanol) to yield the final ester product.

A notable method for the initial oxidation step involves the use of copper(II) acetate.[6][7] This method provides a pathway to the key carboxylic acid intermediate, which is the defining precursor for this class of compounds.

Synthesis of this compound Butyl

The preparation of this compound butyl (butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate) serves as a specific example of this synthetic strategy.[8] The starting material is the parent corticosteroid, fluocortolone.

The key transformation is the oxidation of the 21-hydroxyl group of fluocortolone, followed by esterification with butanol. The reaction with cupric acetate is a documented method for this type of oxidation.[7]

Quantitative Data

The following tables summarize key quantitative data for this compound butyl and yields from analogous synthetic procedures for related pregnan-21-oic esters as described in patent literature.

Table 1: Physicochemical Properties of this compound Butyl

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₃₅FO₅ | [8] |

| Molecular Weight | 446.55 g/mol | [8] |

| Melting Point | 195.1°C (from acetone/hexane) | [8] |

| Optical Rotation | [α]D²⁵ +136° (c=0.5 in chloroform) | [8] |

| UV Maximum | 242 nm (ε 16800 in methanol) |[8] |

Table 2: Representative Yields in the Synthesis of Related Pregnan-21-oic Esters Data extracted from syntheses of various pivaloyl and methyl esters from prednisolone and dexamethasone derivatives.[6]

| Reaction Step | Product | Yield (%) |

| Pivaloyl Esterification | (20R)-11β,17-dihydroxy-3-oxo-20-pivaloyloxy-1,4-pregnadien-21-oate | 94.1 |

| Pivaloyl Esterification | Methyl (20R)-11β,17-dihydroxy-9α-fluoro-16α-methyl-3-oxo-20-pivaloyloxy-1,4-pregnadien-21-oate | 98.4 |

| Pivaloyl Esterification | Methyl (20R)-acetoxy-11β,17-dihydroxy-9α-fluoro-16α-methyl-3-oxo-1,4-pregnadien-21-oate to pivaloyl ester | 82.3 |

| Hydrolysis (deacetylation) | Methyl (20S)-9α-fluoro-16α-methyl-11β,17,20-trihydroxy-3-oxo-1,4-pregnadien-21-oate | 97.7 |

Experimental Protocols

The following are detailed experimental methodologies adapted from published literature for the synthesis of pregnan-21-oic esters.[6]

Protocol 1: Synthesis of Methyl (20S/R)-acetoxy-11β,17-dihydroxy-3-oxo-1,4-pregnadien-21-oate (1) from Prednisolone

This protocol demonstrates the core copper-mediated oxidation to form a pregnan-21-oic acid methyl ester.

-

Materials:

-

Prednisolone (5 g, 0.0139 mole)

-

Copper(II) acetate (Cu(OAc)₂, 1.2 g, 0.007 mole)

-

Absolute Methanol (700 ml total)

-

Silica gel for column chromatography

-

Eluent: Chloroform/Methanol (99/1, v/v)

-

-

Procedure:

-

A solution of prednisolone (5 g) in absolute methanol (350 ml) is prepared.

-

In a separate flask, dissolve Cu(OAc)₂ (1.2 g) in absolute methanol (350 ml).

-

While stirring at room temperature, add the prednisolone solution dropwise to the Cu(OAc)₂ solution.

-

Continue stirring the reaction mixture at room temperature for 26 days.

-

Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a residue.

-

Purify the residue by silica-gel column chromatography using a chloroform/methanol (99/1, v/v) solvent system to isolate the target compounds (1) and (2).

-

Protocol 2: Hydrolysis of Acetoxy Group - Preparation of Methyl (20S)-9α-fluoro-16α-methyl-11β,17,20-trihydroxy-3-oxo-1,4-pregnadien-21-oate (5)

This protocol describes the selective hydrolysis of an acetate group, a common step in manipulating protecting groups during corticosteroid synthesis.

-

Materials:

-

Methyl (20S/R)-acetoxy-11β,17-dihydroxy-9α-fluoro-16α-methyl-3-oxo-1,4-pregnadien-21-oate (Compound 7 from patent, 163.6 mg)

-

Potassium carbonate (K₂CO₃, 22 mg)

-

Absolute Methanol (4 ml)

-

Chloroform

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

-

Procedure:

-

Dissolve the starting acetoxy compound (163.6 mg) in absolute methanol (4 ml).

-

Add K₂CO₃ (22 mg) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroform to the reaction mixture.

-

Wash the organic layer with brine and dry over anhydrous MgSO₄.

-

Distill off the solvent under reduced pressure.

-

Recrystallize the obtained residue from a methanol/hexane mixture to yield the purified product (5) as colorless prisms (145 mg, 97.7% yield).[6]

-

Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid, this compound exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).[3] Understanding this pathway is critical for drug development professionals. The drug passively diffuses into the target cell, where it binds to the GR residing in the cytoplasm, leading to a cascade of events that ultimately alters the transcription of inflammatory genes.[3][9][10]

References

- 1. This compound butyl - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H27FO5 | CID 22875828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound Butyl used for? [synapse.patsnap.com]

- 4. amsbio.com [amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EP0503388A1 - Pregna-21-oic acid esters - Google Patents [patents.google.com]

- 7. This compound butyl, SH-K-203-药物合成数据库 [drugfuture.com]

- 8. This compound Butyl [drugfuture.com]

- 9. youtube.com [youtube.com]

- 10. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluocortin Derivatives and Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluocortin derivatives, a class of synthetic corticosteroids. By examining the impact of structural modifications on anti-inflammatory potency and glucocorticoid receptor (GR) binding affinity, this document aims to inform the rational design of novel topical anti-inflammatory agents with improved therapeutic profiles.

Introduction to this compound and Glucocorticoids

This compound is a synthetic corticosteroid developed for topical application. Like other glucocorticoids, its primary mechanism of action is through the binding and activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in inflammation and immune responses. The therapeutic utility of topical corticosteroids is predicated on maximizing local anti-inflammatory effects while minimizing systemic absorption and associated side effects.

This compound and its derivatives are structurally related to fluocortolone. Fluocortolone itself is a synthetic 9-fluoro corticosteroid characterized by an 11-beta-hydroxyl group and ketone moieties at the C3 and C20 positions. A key structural feature is the 6-alpha-methyl substitution, which modulates receptor binding and metabolic stability.[1] Esterification of the C21 hydroxyl group is a common strategy to enhance the lipophilicity and, consequently, the skin penetration and retention of topical corticosteroids.[2] For instance, fluocortolone pivalate is an esterified prodrug of fluocortolone designed to increase its absorption and duration of action in the skin.[1][2]

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

References

In Vitro Anti-inflammatory Activity of Fluocortin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies detailing the specific anti-inflammatory activity of fluocortin are limited in publicly available scientific literature. The following guide synthesizes the well-documented in vitro anti-inflammatory mechanisms of the broader class of glucocorticoids, to which this compound belongs. These mechanisms are presumed to be the primary ways in which this compound exerts its anti-inflammatory effects.

Introduction

This compound is a synthetic corticosteroid used for its anti-inflammatory and anti-allergic properties.[1] As a member of the glucocorticoid class, its mechanism of action is primarily mediated by the glucocorticoid receptor (GR). This guide provides an in-depth overview of the core in vitro anti-inflammatory activities of glucocorticoids, which are applicable to this compound, focusing on the inhibition of key inflammatory pathways and mediator release.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of glucocorticoids, and by extension this compound, are multifaceted and primarily involve the modulation of gene expression and interference with pro-inflammatory signaling cascades. These actions are initiated by the binding of the glucocorticoid to the cytosolic GR, which then translocates to the nucleus.

Inhibition of Pro-inflammatory Cytokine Production

A cornerstone of the anti-inflammatory action of glucocorticoids is their potent inhibition of a wide array of pro-inflammatory cytokines. In in vitro settings, glucocorticoids have been demonstrated to significantly reduce the production of:

-

Initial Phase Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2]

-

Immunomodulatory Cytokines: Interleukins (IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, IL-10, IL-12) and Interferon-γ (IFN-γ).[2]

-

Growth Factors: Granulocyte-macrophage colony-stimulating factor (GM-CSF).[2]

This broad suppression of cytokine expression is a key factor in preventing the recruitment and activation of inflammatory cells such as eosinophils, basophils, and lymphocytes.[3] The inhibitory effects are achieved through both transcriptional and post-transcriptional mechanisms.[4]

Table 1: Representative Effects of Glucocorticoids on In Vitro Cytokine Production

| Cytokine | Cell Type | Stimulus | Glucocorticoid (Example) | Concentration | % Inhibition (Approximate) |

| IL-6 | Human Lung Fibroblasts | IL-1 | Dexamethasone | 10⁻⁹ M | >50% |

| IL-6 | Human Lung Fibroblasts | IL-1 | Prednisolone | 10⁻⁸ M | >50% |

| IL-6 | Human Lung Fibroblasts | IL-1 | Hydrocortisone | 10⁻⁷ M | >50% |

| IL-1β | Human Mononuclear Cells | LPS | Various | Not Specified | Strong Inhibition |

| TNF-α | Human Mononuclear Cells | LPS | Various | Not Specified | Strong Inhibition |

Note: This table provides illustrative examples of glucocorticoid activity from published studies. Specific IC50 values and inhibition percentages can vary depending on the cell type, stimulus, specific glucocorticoid, and experimental conditions.

Interference with NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Glucocorticoids exert a powerful inhibitory effect on the NF-κB pathway through several mechanisms:

-

Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and initiating transcription.[5][6]

-

Induction of IκBα Synthesis: Glucocorticoids can increase the transcription of the gene for IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This leads to a greater inhibition of NF-κB activation.

-

Competition for Coactivators: The GR and NF-κB compete for limited amounts of transcriptional coactivators, such as CREB-binding protein (CBP) and p300. By sequestering these coactivators, the GR can reduce NF-κB-mediated gene expression.[8]

Figure 1. Glucocorticoid (this compound) mediated inhibition of the NF-κB signaling pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also key regulators of inflammation. Glucocorticoids can inhibit MAPK activity, contributing to their anti-inflammatory effects. This is primarily achieved through the induction of MAPK Phosphatase-1 (MKP-1), also known as Dual Specificity Phosphatase 1 (DUSP1).[9][10] MKP-1 is a protein that dephosphorylates and thereby inactivates MAPKs. By increasing the expression of MKP-1, glucocorticoids can effectively dampen the pro-inflammatory signals transmitted through these pathways.[11]

Figure 2. Glucocorticoid (this compound) induced inhibition of the MAPK signaling pathway via MKP-1.

Experimental Protocols

The following are generalized protocols commonly employed to assess the in vitro anti-inflammatory activity of glucocorticoids.

Cell Culture and Inflammatory Stimulation

-

Cell Lines: A variety of cell lines are used, including peripheral blood mononuclear cells (PBMCs), macrophage-like cell lines (e.g., RAW 264.7, THP-1), and lung epithelial cells (e.g., A549).

-

Inflammatory Stimuli: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS), TNF-α, IL-1β, or other relevant pro-inflammatory mediators.

Cytokine Production Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying the concentration of specific cytokines in cell culture supernatants.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants (containing the secreted cytokine) to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a measurable color change.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.

-

-

Multiplex Immunoassays (e.g., Luminex): Allow for the simultaneous quantification of multiple cytokines in a single sample, providing a broader profile of the inflammatory response.

NF-κB Activity Assays

-

Western Blot for IκBα Degradation:

-

Treat cells with the inflammatory stimulus in the presence or absence of the glucocorticoid for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody specific for IκBα.

-

A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation. The presence of the glucocorticoid is expected to prevent this degradation.

-

-

Immunofluorescence for NF-κB Translocation:

-

Culture cells on coverslips and treat as described above.

-

Fix and permeabilize the cells.

-

Incubate with an antibody against the p65 subunit of NF-κB.

-

Add a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. In unstimulated cells, fluorescence will be primarily cytoplasmic. Upon stimulation, it will translocate to the nucleus. Glucocorticoids are expected to inhibit this translocation.

-

-

Reporter Gene Assays:

-

Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

-

Treat the cells with the inflammatory stimulus with or without the glucocorticoid.

-

Measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity in the presence of the glucocorticoid indicates inhibition of NF-κB transcriptional activity.

-

MAPK Pathway Activation Assays

-

Western Blot for Phosphorylated MAPKs:

-

Treat cells with the inflammatory stimulus in the presence or absence of the glucocorticoid.

-

Lyse the cells and perform Western blotting as described above.

-

Probe the membranes with antibodies specific for the phosphorylated (active) forms of ERK, JNK, and p38.

-

Glucocorticoids are expected to reduce the levels of phosphorylated MAPKs.

-

-

Western Blot for MKP-1/DUSP1 Expression:

-

Treat cells with the glucocorticoid for various time points.

-

Perform Western blotting and probe with an antibody against MKP-1/DUSP1.

-

An increase in the MKP-1/DUSP1 band indicates induction of its expression by the glucocorticoid.

-

Conclusion

While direct in vitro data for this compound is not extensively available, its classification as a glucocorticoid provides a strong basis for its anti-inflammatory mechanisms. The in vitro anti-inflammatory activity of this compound is presumed to be driven by the inhibition of pro-inflammatory cytokine production and the suppression of key signaling pathways, including NF-κB and MAPK. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of the in vitro anti-inflammatory profile of this compound and other novel glucocorticoid compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticosteroid inhibition of cytokine production: relevance to antiallergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoid inhibition of interleukin-1-induced interleukin-6 production by human lung fibroblasts: evidence for transcriptional and post-transcriptional regulatory mechanisms. | Semantic Scholar [semanticscholar.org]

- 5. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]

- 11. Crosstalk between p38 MAPK and GR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Fluocortin Butyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fluocortin butyl is a synthetic glucocorticoid corticosteroid developed for topical application. As a butyl ester derivative of this compound, its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound butyl is paramount for optimizing its formulation, ensuring safety, and guiding further research. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound butyl, drawing on available data and insights from structurally related corticosteroids.

Pharmacokinetic Profile

Direct and detailed pharmacokinetic data for this compound butyl is limited in publicly available literature. However, significant insights can be gleaned from studies on its parent compound, fluocortolone, as this compound butyl is expected to be hydrolyzed to fluocortolone systemically. The following tables summarize the pharmacokinetic parameters of orally and intravenously administered fluocortolone in healthy adults.

Table 1: Pharmacokinetic Parameters of Fluocortolone Following Oral Administration in Healthy Adults

| Parameter | 20 mg Dose | 50 mg Dose | 100 mg Dose | Reference |

| Tmax (h) | 1.4 - 2.1 | 1.4 - 2.1 | 1.4 - 2.1 | [1] |

| Cmax (ng/mL) | 199 | 419 | 812 | [1] |

| Half-life (t½) (h) | 1.76 | 1.76 | 1.76 | [1] |

| Volume of Distribution (Vd) (L/kg) | 1.03 | 1.03 | 1.03 | [1] |

| Oral Clearance (CL/F) (mL/min/kg) | 6.9 | 6.9 | 6.9 | [1] |

| Plasma Protein Binding (%) | 83 - 95 | Not Reported | Not Reported | [2] |

Table 2: Pharmacokinetic Parameters of Fluocortolone Following Intravenous Administration in Healthy Male Volunteers

| Parameter | 5 mg Dose | Reference |

| Distribution Half-life (t½α) (min) | 9 ± 5 | [3] |

| Elimination Half-life (t½β) (h) | 1.3 ± 0.3 | [3] |

| Total Plasma Clearance (CL) (mL/min/kg) | 7.0 ± 1.5 | [3] |

| Absolute Bioavailability (%) | > 80 (compared to oral) | [3] |

Absorption

Distribution

Once systemically absorbed, this compound butyl is expected to be distributed throughout the body. Corticosteroids, in general, exhibit binding to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin.[[“]] The unbound fraction of the drug is pharmacologically active. For fluocortolone, plasma protein binding is reported to be between 83% and 95%.[2] It is anticipated that this compound butyl and its metabolites would have similar protein binding characteristics. The volume of distribution for fluocortolone is approximately 1.03 L/kg, indicating distribution into tissues.[1]

Metabolism

The biotransformation of this compound butyl is a critical determinant of its activity and clearance. While specific studies detailing the complete metabolic pathway of this compound butyl are scarce, a putative pathway can be constructed based on the metabolism of other corticosteroids, particularly esterified glucocorticoids.

A key metabolic step for this compound butyl is the hydrolysis of its butyl ester group to form fluocortolone. This conversion can occur systemically in the liver and potentially locally in the skin through the action of esterases.[6] Following its formation, fluocortolone undergoes further metabolism. The liver is the primary site of corticosteroid metabolism, involving enzymatic reactions primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.[7]

Common metabolic reactions for corticosteroids include:

-

Oxidation: Hydroxylation of the steroid nucleus.

-

Reduction: Reduction of double bonds and ketone groups.

-

Conjugation: Formation of glucuronide and sulfate conjugates to increase water solubility and facilitate excretion.

Based on these principles, a proposed metabolic pathway for this compound butyl is illustrated below.

Figure 1: Putative metabolic pathway of this compound butyl.

Excretion

The elimination of this compound butyl and its metabolites is expected to occur primarily through the kidneys into the urine, with a smaller portion eliminated through the bile in the feces.[4] The metabolites, having been made more water-soluble through conjugation, are more readily excreted than the parent compound.[8] Studies on other corticosteroids have shown that the majority of the administered dose is recovered in urine and feces as metabolites.[9][10]

Experimental Protocols

The investigation of the pharmacokinetics and metabolism of a topical corticosteroid like this compound butyl typically involves a combination of in vitro and in vivo studies.

In Vitro Studies

-

Metabolic Stability in Liver Microsomes:

-

Objective: To determine the intrinsic clearance of this compound butyl in the liver.

-

Methodology:

-

Incubate this compound butyl at various concentrations with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

-

Collect samples at multiple time points.

-

Quench the reaction with a suitable solvent (e.g., acetonitrile).

-

Analyze the remaining concentration of this compound butyl over time using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the in vitro half-life and intrinsic clearance.

-

-

-

Metabolite Identification:

-

Objective: To identify the major metabolites of this compound butyl.

-

Methodology:

-

Incubate this compound butyl with liver microsomes or hepatocytes for a longer duration.

-

Analyze the incubate using high-resolution mass spectrometry to detect and characterize the mass and fragmentation patterns of potential metabolites.

-

Compare the results with and without the presence of cofactors to distinguish between enzymatic and non-enzymatic degradation.

-

-

Figure 2: General workflow for in vitro metabolism studies.

In Vivo Studies

-

Pharmacokinetic Study in Humans:

-

Objective: To determine the systemic exposure and pharmacokinetic parameters of this compound butyl after topical application.

-

Methodology:

-

Administer a defined dose of this compound butyl cream or ointment to a specific area of the skin in healthy volunteers.

-

Collect blood samples at predetermined time points over a 24- to 48-hour period.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound butyl and its major metabolites (e.g., fluocortolone) in plasma using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental analysis.

-

-

-

Excretion Study:

-

Objective: To determine the routes and extent of excretion of this compound butyl and its metabolites.

-

Methodology:

-

Administer a radiolabeled version (e.g., ¹⁴C-labeled) of this compound butyl to human subjects or animal models.

-

Collect all urine and feces for a period sufficient to ensure complete recovery of the radioactivity (typically 5-7 days).

-

Measure the total radioactivity in the collected urine and feces to determine the primary route of excretion.

-

Analyze the urine and feces using radio-HPLC or LC-MS to identify and quantify the excreted metabolites.

-

-

Conclusion

The pharmacokinetics and metabolism of this compound butyl are central to its clinical performance as a topical corticosteroid. While direct data on this compound butyl itself is limited, the available information on its parent compound, fluocortolone, and other structurally related corticosteroids provides a strong foundation for understanding its ADME profile. It is anticipated that this compound butyl undergoes hydrolysis to the active fluocortolone, which is then metabolized primarily in the liver and subsequently excreted in the urine and feces. Further studies are warranted to fully elucidate the specific pharmacokinetic parameters and complete metabolic fate of this compound butyl following topical administration. This knowledge will be invaluable for the continued development and safe and effective use of this therapeutic agent.

References

- 1. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of fluocortolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of fluocortolone and prednisolone after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. Biotransformation of fluticasone: in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Excretion of corticosteroids in urine and faeces of hares (Lepus europaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Excretion of corticosteroid metabolites in urine and faeces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluocortin: A Technical Guide to Biological Targets Beyond the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocortin is a synthetic glucocorticoid primarily recognized for its potent anti-inflammatory and immunosuppressive properties, mediated through its high affinity for the glucocorticoid receptor (GR). However, the therapeutic efficacy and potential side-effect profile of any corticosteroid are not solely defined by its on-target activity. Off-target interactions, even if of lower affinity, can contribute to the overall pharmacological and toxicological profile of a drug. This technical guide provides an in-depth exploration of the potential biological targets of this compound beyond the glucocorticoid receptor, offering a framework for researchers to investigate these interactions. While comprehensive public data on this compound's off-target profile is limited, this document outlines the most probable alternative targets based on the pharmacology of related corticosteroids and details the experimental protocols necessary to elucidate these interactions.

Potential Off-Target Biological Targets

Based on the structural similarity of steroid hormone receptors, the most probable off-target interactions for this compound are with other members of the nuclear receptor superfamily. Furthermore, rapid, non-genomic effects of glucocorticoids suggest potential interactions with membrane-associated receptors and signaling pathways.

Nuclear Receptors

-

Mineralocorticoid Receptor (MR): The MR is a key off-target concern for many glucocorticoids due to its high structural homology with the GR and its ability to bind cortisol with high affinity[1]. Activation of the MR in non-epithelial tissues can lead to pro-inflammatory responses, potentially counteracting the desired anti-inflammatory effects of GR activation[1].

-

Progesterone Receptor (PR): Structural similarities in the ligand-binding domains of the GR and PR make cross-reactivity a possibility. The selectivity of various glucocorticoids for the GR over the PR has been shown to vary[2].

-

Androgen Receptor (AR): Although generally exhibiting lower cross-reactivity, some glucocorticoids have been shown to interact with the AR, particularly in the context of certain disease states like prostate cancer.

Non-Genomic Signaling Pathways

Recent research has illuminated rapid, non-genomic effects of glucocorticoids that are too swift to be explained by classical genomic mechanisms involving gene transcription[3][4]. These actions may be mediated by:

-

Membrane-Bound Receptors: Putative membrane-bound glucocorticoid receptors (mGRs) may initiate rapid signaling cascades.

-

G-Protein Coupled Receptors (GPCRs): Glucocorticoids may allosterically modulate GPCR function or activate downstream signaling pathways, such as the production of cAMP[5].

-

Ion Channels: There is evidence that glucocorticoids can modulate the function of various ion channels, although specific data for this compound is lacking.

Quantitative Data on Off-Target Interactions

A comprehensive search of publicly available literature did not yield specific quantitative binding affinity (Ki) or functional activity (EC50/IC50) data for this compound at non-glucocorticoid receptor targets. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Binding Affinity of this compound for Nuclear Receptors

| Target Receptor | Ligand | Ki (nM) | Assay Type | Cell/Tissue Type | Reference |

| Mineralocorticoid Receptor (MR) | This compound | Data not available | Radioligand Binding Assay | e.g., Recombinant human MR | |

| Progesterone Receptor (PR) | This compound | Data not available | Radioligand Binding Assay | e.g., Recombinant human PR | |

| Androgen Receptor (AR) | This compound | Data not available | Radioligand Binding Assay | e.g., Recombinant human AR |

Table 2: Functional Activity of this compound at Nuclear Receptors

| Target Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| Mineralocorticoid Receptor (MR) | Reporter Gene Assay | EC50 (Agonist) | Data not available | e.g., HEK293 cells | |

| IC50 (Antagonist) | Data not available | ||||

| Progesterone Receptor (PR) | Reporter Gene Assay | EC50 (Agonist) | Data not available | e.g., T47D cells | |

| IC50 (Antagonist) | Data not available | ||||

| Androgen Receptor (AR) | Reporter Gene Assay | EC50 (Agonist) | Data not available | e.g., LNCaP cells | |

| IC50 (Antagonist) | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the off-target profile of this compound.

Radioligand Competition Binding Assay for Nuclear Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the MR, PR, and AR by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Recombinant human MR, PR, or AR protein

-

Radioligand (e.g., [³H]-Aldosterone for MR, [³H]-Progesterone for PR, [³H]-R1881 for AR)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and counter

-

96-well plates

-

Filter mats and harvester

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a working solution of the radioligand at a concentration close to its Kd.

-

Prepare a solution of the recombinant receptor in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound dilution series or vehicle control

-

Radioligand solution

-

Receptor solution

-

-

Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the wells through a filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Reporter Gene Assay for Nuclear Receptor Functional Activity

This protocol assesses the ability of this compound to act as an agonist or antagonist at the MR, PR, or AR.

Materials:

-

Mammalian cell line suitable for transfection (e.g., HEK293)

-

Expression plasmid for the full-length human MR, PR, or AR

-

Reporter plasmid containing a hormone response element (HRE) upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Known agonist and antagonist for each receptor (positive controls)

-

Luciferase assay reagent and luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium.

-

Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

For normalization of transfection efficiency, a plasmid expressing a second reporter gene (e.g., Renilla luciferase) under a constitutive promoter can be included.

-

-

Compound Treatment:

-

After transfection, seed the cells into 96-well plates.

-

Prepare serial dilutions of this compound and control compounds.

-

To assess agonist activity, add the dilutions directly to the cells.

-

To assess antagonist activity, add the dilutions in the presence of a fixed concentration of the known agonist (typically at its EC50).

-

-

Incubation:

-

Incubate the plates for 18-24 hours to allow for gene transcription and protein expression.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

If a normalization plasmid was used, measure the activity of the second reporter.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

For agonist activity, plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.

-

For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential non-genomic signaling pathways that could be investigated for this compound and a general workflow for assessing off-target effects.

Caption: Potential non-genomic signaling pathways of this compound.

Caption: Experimental workflow for assessing this compound's off-target effects.

Conclusion

While this compound's primary mechanism of action is through the glucocorticoid receptor, a thorough understanding of its pharmacological profile necessitates the investigation of its potential off-target interactions. This guide provides a framework for researchers to systematically evaluate the binding and functional activity of this compound at other nuclear receptors, such as the MR, PR, and AR, and to explore potential non-genomic signaling pathways. By employing the detailed experimental protocols and structured data presentation outlined herein, a comprehensive off-target profile for this compound can be established, contributing to a more complete understanding of its therapeutic potential and safety.

References

- 1. Perennial rhinitis treated with a new steroid: this compound butylester (FCB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The Discovery and Development of Fluocortin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortin and its butyl ester derivative, this compound butylester, are synthetic glucocorticoids developed in the early 1970s. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its synthesis, mechanism of action, preclinical pharmacology, and clinical evaluation. While detailed quantitative data from the seminal studies are not widely available in contemporary digital archives, this document synthesizes the existing public information to provide a thorough understanding of this corticosteroid's scientific journey.

Introduction

This compound is a corticosteroid that is structurally similar to fluocortolone, with the addition of a carbonyl group.[1] Its butyl ester, this compound butylester, was developed as a topically active anti-inflammatory agent with minimal systemic effects.[2][3] Patented in 1971 and approved for medical use in 1977, this compound butylester has been used in the treatment of various dermatological conditions and allergic rhinitis.[4] This guide delves into the key milestones and scientific investigations that shaped the understanding and application of this compound.

Synthesis and Manufacturing

The initial synthesis of this compound butylester is documented in German patents DE 2150268 and DE 2150270, as well as U.S. patent US 3824260, all assigned to Schering AG.[5] A series of articles in the 1977 volume of Arzneimittel-Forschung provides a detailed account of its synthesis and pharmacology.[5] While the full, detailed protocols from these original publications are not readily accessible in public digital formats, the general approach to synthesizing fluorinated corticosteroids involves multi-step processes.

General Experimental Workflow for Corticosteroid Synthesis:

Caption: Generalized workflow for the synthesis of a fluorinated corticosteroid ester like this compound butylester.

Mechanism of Action

This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[6] This binding event initiates a cascade of molecular events leading to the modulation of gene expression.

Signaling Pathway of this compound:

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Upon binding, the heat shock protein (HSP) complex dissociates from the GR, allowing the GR-fluocortin complex to translocate into the nucleus.[6] In the nucleus, this complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[6]

Preclinical Pharmacology

The preclinical evaluation of this compound butylester was extensively detailed in a 1977 publication in Arzneimittel-Forschung.[7] These studies likely included assessments of its anti-inflammatory potency, systemic effects, and safety profile.

Anti-inflammatory Activity

Standard preclinical models are used to assess the anti-inflammatory activity of topical corticosteroids.

4.1.1. Vasoconstriction Assay (McKenzie-Stoughton Test)

This assay is a hallmark for determining the potency of topical corticosteroids. The ability of a corticosteroid to cause blanching of the skin is correlated with its anti-inflammatory activity.

Experimental Protocol: Vasoconstriction Assay

-

Subjects: Healthy human volunteers.

-

Application: A standardized amount of the this compound butylester formulation and a vehicle control are applied to marked areas on the forearm.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours).

-

Assessment: After removal of the dressing, the degree of skin blanching (vasoconstriction) is visually assessed at various time points by trained observers using a graded scale (e.g., 0-4).

-

Data Analysis: The scores are plotted over time to determine the potency relative to other corticosteroids.

4.1.2. Croton Oil-Induced Ear Edema in Mice

This animal model is used to evaluate the anti-edematous effects of a topical anti-inflammatory agent.

Experimental Protocol: Croton Oil Ear Edema Assay

-

Animals: Typically mice.

-

Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear to induce inflammation and edema. The contralateral ear receives the vehicle alone.

-

Treatment: The test compound (this compound butylester) is applied topically to the croton oil-treated ear, usually at the same time or shortly after the irritant.

-

Assessment: After a set period (e.g., 4-6 hours), the animals are euthanized, and a standard-sized biopsy is taken from both ears.

-

Data Analysis: The weight difference between the biopsies from the treated and untreated ears is calculated to determine the percentage inhibition of edema.

Pharmacokinetics and Metabolism

Toxicology

Toxicology studies on this compound butylester, including its pure form and various formulations, were also published in the 1977 Arzneimittel-Forschung volume. These studies in animal models assessed the potential for local and systemic toxicity, as well as reproductive and developmental effects.[9]

Clinical Development

Clinical trials have evaluated the efficacy and safety of this compound butylester in various inflammatory conditions.

Dermatological Applications

A multicenter, double-blind, contralateral study involving 1705 patients with various skin disorders compared this compound butylester (in cream, ointment, and fatty ointment formulations) with fluocortolone and hydrocortisone acetate. The results indicated that the efficacy of this compound butylester preparations ranged between that of fluocortolone and hydrocortisone acetate.[2] A key finding was its favorable safety profile, particularly for use in children, due to its minimal systemic effects.[2]

Allergic Rhinitis

This compound butylester has been studied for the treatment of perennial allergic rhinitis. A multicenter, double-blind, placebo-controlled trial in 235 patients demonstrated that this compound butylester administered twice daily (at total daily doses of 2, 4, and 8 mg) was significantly more effective than placebo in ameliorating the signs and symptoms of rhinitis.[3] The side effects were minimal and comparable to placebo.[3] Another study investigated the protective effect of this compound butylester in a nasal antigen provocation test and found it to be effective.[10]

Asthma

The use of this compound butylester as an inhalable corticoid for bronchial asthma has also been investigated. A study involving 48 patients with extrinsic asthma showed a good protective effect with a daily dose of 8 mg, with no significant side effects observed over a three-year period.

Quantitative Data Summary

Due to the limited accessibility of the full-text original research articles, a comprehensive table of quantitative data (e.g., receptor binding affinities, IC50 values, detailed pharmacokinetic parameters) cannot be provided at this time. The available information from abstracts and summaries does not contain these specific values for this compound. For comparison, the relative receptor binding affinities (RRA) for other glucocorticoids are well-documented, with dexamethasone typically used as a reference (RRA = 100).

| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone |

| Dexamethasone | 100 |

| Prednisolone | ~19 |

| Betamethasone | ~294 |

| Methylprednisolone | ~167 |

| Fluticasone Propionate | ~1800 |

| Mometasone Furoate | ~2200 |

| This compound | Data not publicly available |

Note: RRA values can vary between studies and experimental conditions.

Conclusion

References

- 1. [Clinical trial of this compound butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and tolerance of this compound butyl administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound butyl - Wikipedia [en.wikipedia.org]

- 4. This compound Butyl [drugfuture.com]

- 5. What is this compound Butyl used for? [synapse.patsnap.com]

- 6. [Pharmacological studies on butyl 6alpha-fluoro-11beta-hydroxy-16alpha-methyl-3,20-dioxo-1,4-pregnadien-21-oate (this compound butylester) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacolinetics and biotransformation of this compound butylester in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protective action of this compound butylester (FCB) in the nasal antigen provocation test: a controlled double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical data of this compound butylester (FCB) - a new inhalable corticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation of Pro-inflammatory Gene Expression by Fluocortin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the established mechanisms of glucocorticoid action as they are presumed to apply to fluocortin, a synthetic corticosteroid. The available public literature lacks specific quantitative data on the dose-dependent effects of this compound on individual pro-inflammatory gene expression. The experimental protocols provided are generalized standard procedures for evaluating glucocorticoids and should be adapted as necessary for specific research applications.

Introduction to this compound and its Anti-Inflammatory Role

This compound is a synthetic glucocorticoid utilized primarily for its topical anti-inflammatory properties.[1][2] As a member of the corticosteroid class of drugs, its primary mechanism of action involves the modulation of gene expression to reduce the inflammatory response. Clinical studies have positioned the efficacy of this compound butylester, a common ester of this compound, as intermediate between that of fluocortolone and hydrocortisone acetate, classifying it as a medium-potency topical corticosteroid.[3] This guide delves into the molecular mechanisms by which this compound is expected to regulate the expression of pro-inflammatory genes, providing researchers with a technical framework for its study and application.

Core Mechanism of Action: The Glucocorticoid Receptor

The biological effects of this compound, like all glucocorticoids, are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4]

Activation and Nuclear Translocation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding of a glucocorticoid ligand such as this compound, the receptor undergoes a conformational change, dissociates from the complex, and translocates into the nucleus.

Genomic Regulation: Once in the nucleus, the activated GR modulates gene expression through two primary mechanisms: transactivation and transrepression.[4]

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes.

-

Transrepression: Monomers of the activated GR interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the downregulation of pro-inflammatory genes and does not involve direct binding of the GR to DNA.[4]

Regulation of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by interfering with key signaling cascades that promote inflammation.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6][7][8] Glucocorticoids inhibit NF-κB signaling through several mechanisms:

-

Increased IκBα Synthesis: Activated GR can bind to a GRE in the promoter of the gene encoding IκBα (the inhibitor of NF-κB), leading to increased synthesis of this inhibitory protein. Elevated IκBα levels sequester more NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Direct Repression of NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

Inhibition of the AP-1 Pathway

The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, is another critical regulator of genes involved in inflammation and immune responses. Glucocorticoids can repress AP-1 activity, primarily through protein-protein interactions that prevent AP-1 from binding to its DNA target sites.

Expected Effects on Pro-inflammatory Gene Expression

Based on its classification as a medium-potency glucocorticoid, this compound is expected to suppress the expression of a wide range of pro-inflammatory genes. The following table summarizes these anticipated effects.

| Gene Target | Function in Inflammation | Expected Regulation by this compound | Primary Mechanism |

| Cytokines | |||

| TNF-α | Master regulator of inflammation | Downregulation | Transrepression (NF-κB, AP-1) |

| IL-1β | Potent pro-inflammatory cytokine | Downregulation | Transrepression (NF-κB, AP-1) |

| IL-6 | Pro-inflammatory and immune-regulatory | Downregulation | Transrepression (NF-κB, AP-1) |

| Enzymes | |||

| COX-2 | Prostaglandin synthesis | Downregulation | Transrepression (NF-κB, AP-1) |

| iNOS | Nitric oxide production | Downregulation | Transrepression (NF-κB) |

| Chemokines | |||

| IL-8 (CXCL8) | Neutrophil chemoattractant | Downregulation | Transrepression (NF-κB, AP-1) |

| Adhesion Molecules | |||

| ICAM-1 | Leukocyte adhesion | Downregulation | Transrepression (NF-κB) |

Table 1: Anticipated Effects of this compound on Pro-inflammatory Gene Expression.

Experimental Protocols for Assessing Anti-inflammatory Activity

To quantitatively assess the anti-inflammatory properties of this compound, a variety of in vitro and in vivo assays can be employed.

Vasoconstrictor Assay for Topical Potency

This assay is a standard method for determining the bioequivalence and relative potency of topical corticosteroids.[9][10][11][12][13][14]

Principle: Topical corticosteroids cause vasoconstriction of the small blood vessels in the upper dermis, leading to a visible blanching of the skin. The intensity of this blanching is proportional to the potency of the corticosteroid.

Methodology:

-

Subject Selection: Healthy volunteers with no history of skin disease are recruited.

-

Site Application: A series of small, defined areas on the forearms of the subjects are marked.

-

Dosing: A standardized amount of the this compound formulation and a reference corticosteroid of known potency are applied to the marked sites. Occlusion with a dressing is typically used to enhance penetration.

-

Incubation: The formulations are left in place for a specified period (e.g., 6-16 hours).

-

Assessment: After removal of the formulation and cleaning of the skin, the degree of blanching at each site is assessed at various time points. Assessment can be done visually by trained observers using a graded scale or instrumentally using a chromameter to measure changes in skin color.

-

Data Analysis: The blanching response is plotted over time, and the area under the effect curve (AUEC) is calculated to determine the relative potency of the test compound compared to the reference.

NF-κB Luciferase Reporter Assay

This in vitro assay is used to quantify the ability of a compound to inhibit NF-κB transcriptional activity.[5][8][15][16][17][18][19]

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated, it drives the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).

-

Stimulation: NF-κB is activated by adding a pro-inflammatory stimulus such as TNF-α to the cell culture medium.

-

Incubation: Cells are incubated for a further period (e.g., 6-8 hours) to allow for luciferase expression.

-

Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Data Analysis: The inhibition of TNF-α-induced luciferase activity by this compound is calculated, and an IC50 value (the concentration of this compound that causes 50% inhibition) is determined.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of a topical anti-inflammatory compound like this compound.

Conclusion

This compound, as a medium-potency glucocorticoid, is a valuable agent in the topical treatment of inflammatory skin conditions. Its therapeutic effects are derived from its ability to activate the glucocorticoid receptor and subsequently suppress the expression of a multitude of pro-inflammatory genes. The primary mechanisms of this suppression are the transrepression of key transcription factors, including NF-κB and AP-1. While specific quantitative data on the molecular effects of this compound are not extensively available, the established principles of glucocorticoid action provide a robust framework for understanding its anti-inflammatory properties. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the precise molecular pharmacology of this compound and to develop novel therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound butyl - Wikipedia [en.wikipedia.org]

- 3. [Clinical trial of this compound butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule NF-κB Pathway Inhibitors in Clinic | MDPI [mdpi.com]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potency assessment of topical corticoids in the vasoconstrictor assay and on tuberculin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. droracle.ai [droracle.ai]

- 12. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. remedypublications.com [remedypublications.com]

- 14. academic.oup.com [academic.oup.com]

- 15. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. biorxiv.org [biorxiv.org]

- 18. academic.oup.com [academic.oup.com]

- 19. ovid.com [ovid.com]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Fluocortin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of fluocortin in bulk drug and pharmaceutical formulations. The developed method is sensitive, specific, and validated in accordance with the International Council for Harmonisation (ICH) guidelines. This protocol is designed to be a crucial tool for quality control, stability studies, and formulation development, ensuring the integrity and purity of this compound. The method effectively separates this compound from its degradation products, which were generated under various stress conditions.

Introduction